Dihydrophloroglucinol

描述

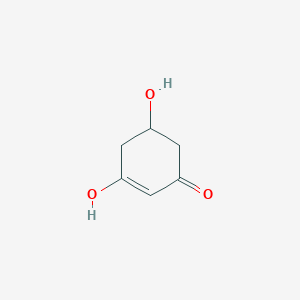

Structure

2D Structure

3D Structure

属性

分子式 |

C6H8O3 |

|---|---|

分子量 |

128.13 g/mol |

IUPAC 名称 |

3,5-dihydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C6H8O3/c7-4-1-5(8)3-6(9)2-4/h1,6-7,9H,2-3H2 |

InChI 键 |

JUOPGIRJUCFNBD-UHFFFAOYSA-N |

SMILES |

C1C(CC(=O)C=C1O)O |

规范 SMILES |

C1C(CC(=O)C=C1O)O |

产品来源 |

United States |

Natural Occurrence and Biosynthesis of Dihydrophloroglucinol

Phloroglucinol (B13840) Reductase (PGR) Activity and Isoforms

Phloroglucinol reductase (PGR) is the key enzyme responsible for the dearomatization of phloroglucinol to dihydrophloroglucinol. researchgate.netnih.gov This enzyme has been identified in various anaerobic bacteria, including Eubacterium oxidoreducens and Clostridium scatologenes. nih.govnih.gov PGRs are members of the NAD(P)H-dependent short-chain dehydrogenases/reductases (SDRs) family. nih.gov While their primary substrate is phloroglucinol, some PGRs exhibit activity towards other related compounds like 2,4,6-trihydroxybenzaldehyde (B105460) and 2,4,6-trihydroxyacetophenone. nih.gov

The reduction of phloroglucinol by PGR is dependent on the cofactor NAD(P)H (nicotinamide adenine (B156593) dinucleotide phosphate). nih.govqmul.ac.uk The reaction involves the transfer of a hydride ion from NADPH to the phloroglucinol molecule, resulting in the formation of this compound and NADP+. qmul.ac.ukwikipedia.org The systematic name for this enzyme is this compound:NADP+ oxidoreductase. wikipedia.org Kinetic studies of PGR from Eubacterium oxidoreducens have determined the K_m_ and V_max_ values for its substrates. For phloroglucinol, the K_m_ is 600 µM and the V_max_ is 640 µmol min⁻¹ mg⁻¹ at pH 7.2. nih.gov For NADPH, the K_m_ is 6.7 µM and the V_max_ is 550 µmol min⁻¹ mg⁻¹ at pH 6.8. nih.gov The reaction mechanism is believed to proceed through the reduction of a more stable keto tautomer of phloroglucinol. nih.gov

Table 1: Kinetic Parameters of Phloroglucinol Reductase from Eubacterium oxidoreducens

| Substrate | K_m_ (µM) | V_max_ (µmol min⁻¹ mg⁻¹) | Optimal pH |

|---|---|---|---|

| Phloroglucinol | 600 | 640 | 7.2 |

| NADPH | 6.7 | 550 | 6.8 |

| This compound | 290 | 140 | 7.2 |

This table is based on data from Haddock and Ferry (1989). nih.gov

Structurally, phloroglucinol reductases belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov The crystal structure of PGR from a Clostridium species has been reported, providing insights into its reaction mechanism. nih.gov These enzymes typically exist as homodimers. nih.gov For example, the PGR from Eubacterium oxidoreducens has a native molecular weight of 78,000 Da and is composed of two identical subunits of 33,000 Da each. nih.gov Structural analysis reveals a high degree of conservation within the PGR subfamily, with specific conserved amino acid positions likely playing a role in substrate recognition and differentiation. nih.gov

Enzymatic Pathways of Formation

Phloroglucinol Reductase (PGR) Activity and Isoforms

Genetic Basis of PGR Expression

The expression of phloroglucinol reductase (PGR), the key enzyme responsible for the conversion of phloroglucinol to this compound, is governed by specific gene clusters found in various bacteria. nih.govresearchgate.net Bioinformatics studies have revealed the presence of phloroglucinol degradation gene clusters in a diverse range of gut and environmental bacteria. nih.govnih.gov These clusters typically encode not only for PGR but also for the subsequent enzymes required for the complete breakdown of the aromatic ring, allowing the organism to utilize phloroglucinol as a carbon and energy source. nih.gov

In the environmental bacterium Clostridium scatologenes, a specific gene cluster has been identified and characterized that is responsible for phloroglucinol degradation. nih.gov This cluster includes the gene for PGR as well as genes for this compound cyclohydrolase, (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase, and triacetate acetoacetate-lyase. nih.gov The presence of this gene cluster has been noted in phylogenetically diverse bacteria, including strict anaerobes, facultative anaerobes, and even some archaea. nih.gov For example, the gene cluster is found in bacteria reported to degrade phloroglucinol, such as Eubacterium ramulus, Eubacterium oxidoreducens, and Flavonifractor plautii. nih.gov The expression of these genes is often induced by the presence of phloroglucinol in the environment. researchgate.net In Collinsella sp. zg1085, the genes encoding PGR and other enzymes in the pathway are induced by phloroglucinol. researchgate.net

Associated Enzyme Systems in Initial Aromatic Ring Reduction

The initial and rate-limiting step in the anaerobic catabolism of phloroglucinol is its reductive dearomatization to this compound. portlandpress.comresearchgate.net This critical reaction is catalyzed by the enzyme phloroglucinol reductase (PGR) (EC 1.3.1.57). qmul.ac.ukexpasy.org

Phloroglucinol Reductase (PGR): This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.gov It utilizes NADPH as a reducing equivalent to catalyze the reduction of phloroglucinol. nih.govuni-konstanz.de The reaction is as follows:

Phloroglucinol + NADPH + H⁺ → this compound + NADP⁺ qmul.ac.ukexpasy.org

PGR has been identified and characterized in both aerobic and anaerobic bacteria. nih.gov The enzyme from Eubacterium oxidoreducens has been purified and its properties studied, confirming its dependence on NADPH. wikipedia.orgwikipedia.org The reduction mechanism involves the keto tautomer of phloroglucinol. nih.gov Following the initial reduction, the this compound molecule is further metabolized by other enzymes in the pathway. nih.govresearchgate.net

Subsequent Enzymes:

This compound Cyclohydrolase (DPGC): This enzyme catalyzes the hydrolytic ring opening of this compound to form (S)-3-hydroxy-5-oxohexanoate. portlandpress.comresearchgate.net

(S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase (TfD): This enzyme oxidizes (S)-3-hydroxy-5-oxohexanoate to triacetic acid (3,5-dioxohexanoic acid). portlandpress.comuni-konstanz.de

Triacetate Acetoacetate-lyase (TAL): This enzyme is involved in the final cleavage of the carbon chain, ultimately yielding products like acetyl-CoA that can enter central metabolism. nih.govportlandpress.com

Microbial Sources and Distribution

The production of this compound is a hallmark of anaerobic microbial metabolism. It is found across a wide range of microbial habitats where polyphenolic compounds are available for degradation in the absence of oxygen.

Anaerobic Bacterial Consortia

Strictly anaerobic bacteria are the primary producers of this compound. Several genera have been identified that possess the necessary enzymatic machinery. These bacteria often work in consortia to break down complex plant matter.

| Bacterial Species | Metabolic Characteristic | Reference |

| Clostridium scatologenes | Butyrate-forming, fermenting bacterium | nih.gov |

| Eubacterium oxidoreducens | Fermenting bacterium from the digestive system | wikipedia.orgasm.org |

| Pelobacter acidigallici | Fermenting bacterium, degrades trihydroxybenzenes | wikipedia.orguni-konstanz.deasm.org |

| Collinsella sp. | Lactic acid bacterium found in the gut | researchgate.netasm.org |

| Rubrivivax gelatinosus | Facultative anaerobic, phototrophic bacterium | portlandpress.comasm.org |

| Flavonifractor plautii | Gut bacterium involved in flavonoid degradation | nih.govresearchgate.net |

These organisms utilize the phloroglucinol degradation pathway, with this compound as a key intermediate, to generate carbon and energy for growth. nih.govresearchgate.net

Environmental Microbiomes (e.g., Soil, Peatlands)

This compound biosynthesis is a significant process in anoxic environmental niches rich in organic matter, such as soils and peatlands. nih.gov These environments serve as major global carbon sinks, partly due to the slow decomposition of phenolic compounds under anaerobic conditions. nih.govunep-wcmc.org

Soil: Soil bacteria, such as certain species of Mesorhizobium and Bradyrhizobium, are known to degrade flavonoids to phloroglucinol and may further metabolize it via the this compound pathway. nih.govwikipedia.org Various Mycobacterium species, which are common inhabitants of soil and water, also contain the gene cluster for phloroglucinol degradation. nih.gov

Peatlands: Peatlands are characterized by waterlogged, anoxic conditions and a high abundance of plant-derived polyphenols, particularly from Sphagnum mosses and woody plants. nih.govfrontiersin.org The "enzyme latch" hypothesis suggests that the lack of oxygen limits the activity of phenol (B47542) oxidases, leading to the accumulation of phenolic compounds. nih.gov However, anaerobic bacteria in these ecosystems can degrade these compounds, and the phloroglucinol-to-dihydrophloroglucinol pathway is crucial for carbon cycling in these anoxic biomes. nih.govportlandpress.com This microbial activity has a significant impact on carbon preservation in peat soils. nih.govnih.gov

Gut Microbiota Systems

The human and animal gut is a highly anaerobic environment where dietary polyphenols from fruits, vegetables, and nuts are metabolized by the resident microbiota. nih.govfrontiersin.org this compound is an important intermediate in the gut bacterial degradation of flavonoids and tannins. nih.govresearchgate.net

Environmental and Biological Factors Influencing Biosynthesis

The biosynthesis of this compound is not a standalone process but is influenced by a variety of environmental and biological factors that affect the activity of the producing microorganisms and the availability of precursors.

Oxygen Availability: The reductive pathway that produces this compound is a feature of anaerobic metabolism. portlandpress.com The absence of oxygen is the primary prerequisite, as it prevents aerobic degradation of phenolic compounds by oxygenases and creates the anoxic niche for the bacteria that use this pathway. nih.govysu.edu

Precursor Availability: The rate of this compound formation is directly dependent on the supply of its precursor, phloroglucinol. This, in turn, depends on the availability of complex polyphenols like flavonoids and tannins from plant matter. nih.govportlandpress.com Therefore, diets rich in these compounds (in gut systems) or environments with high plant litter input (in soils and peatlands) will promote this pathway. nih.govfrontiersin.orgfrontiersin.org

Temperature: Microbial metabolic rates, including enzyme activities, are temperature-dependent. maxapress.commdpi.com In peatlands, for example, methane (B114726) oxidation rates, another microbial process, vary significantly with temperature at different soil depths. pjoes.com Similarly, the activity of bacterial consortia responsible for polyphenol degradation is expected to be influenced by ambient temperature, thereby affecting the rate of this compound production. maxapress.com

Biotic Stress: In plants, biotic stresses such as herbivory or pathogen attack can lead to an increased production of defense compounds, including flavonoids and other phenolics. researchgate.net This increased availability of precursors in plant litter could subsequently influence the rate of their degradation and the formation of this compound in the soil microbiome.

Soil and Water Chemistry: Factors such as pH and the presence of other nutrients or inhibitors in the soil or gut environment can influence microbial community composition and metabolic activity, thereby indirectly affecting this compound biosynthesis.

Enzymatic Biotransformation and Degradation Pathways of Dihydrophloroglucinol

Dihydrophloroglucinol Ring-Cleavage Mechanisms

The central mechanism for breaking down this compound involves the enzymatic cleavage of its carbon-carbon bonds, a process that opens the ring for further metabolism. This critical step is primarily accomplished by a specific class of hydrolase enzymes, although variations in this pathway exist across different bacterial species.

The key enzyme responsible for the ring-opening of this compound is this compound Cyclohydrolase (DPGC). nih.govrhea-db.org This enzyme is central to the anaerobic degradation pathway found in a variety of bacteria. nih.govportlandpress.com

This compound Cyclohydrolase catalyzes the hydrolytic C-C bond cleavage of this compound. nih.gov This hydrolytic ring-opening is a retro-Claisen type reaction. nih.gov The reaction converts the six-carbon cyclic this compound into a linear six-carbon product, (S)-3-hydroxy-5-oxo-hexanoate. nih.govnih.gov This transformation is a pivotal step that commits the molecule to a linear degradation pathway, making it accessible to downstream enzymes for further breakdown into smaller, energy-yielding molecules. nih.govresearchgate.net

The activity of this compound Cyclohydrolase is significantly dependent on the presence of divalent metal cofactors. Research has shown that manganese ions (Mn²⁺) are optimal for the enzyme's function. nih.govportlandpress.com In the presence of Mn²⁺, DPGC from Clostridium scatologenes and Rubrivivax gelatinosus exhibits robust activity. nih.govportlandpress.com Cobalt ions (Co²⁺) can substitute for Mn²⁺, but this results in a significant reduction in enzyme activity, retaining approximately 25% to 78.5% of the maximal activity. nih.govportlandpress.com Conversely, zinc ions (Zn²⁺) have been found to inhibit DPGC activity. nih.govportlandpress.com In the absence of additional divalent metals, the enzyme shows minimal to no activity, indicating that the purified recombinant forms are typically in an inactive, apo-form. nih.gov

Kinetic studies have quantified the efficiency of DPGC from different bacterial sources. The Michaelis-Menten constants for DPGC have been determined, providing insight into the enzyme's affinity for its substrate and its catalytic rate.

| Bacterial Source | kcat (s⁻¹) | KM (mM) for this compound | Reference |

|---|---|---|---|

| Clostridium scatologenes | 1.04 ± 0.10 | 0.19 ± 0.04 | nih.gov |

| Rubrivivax gelatinosus | 0.53 ± 0.07 | 0.28 ± 0.06 | portlandpress.com |

This compound Cyclohydrolase belongs to the "cyclase" family of enzymes. nih.gov Gene clusters encoding DPGC and other enzymes in the phloroglucinol (B13840) degradation pathway have been identified in a wide range of phylogenetically diverse gut and environmental bacteria, including species of Clostridium, Eubacterium, Flavonifractor, and Collinsella. nih.govresearchgate.net This suggests a widespread distribution of this metabolic capability in anaerobic ecosystems.

While the DPGC-initiated pathway is prominent, research has uncovered variations in how the downstream intermediate, (S)-3-hydroxy-5-oxohexanoate, is processed. A notable alternative pathway has been characterized in the bacterium Collinsella sp. zg1085. researchgate.netnih.gov

In the Collinsella pathway, after DPGC catalyzes the formation of (S)-3-hydroxy-5-oxohexanoate, this linear intermediate is not oxidized but is instead cleaved by a different type of enzyme: a newly identified aldolase (B8822740) designated as HOHA. researchgate.netnih.gov This enzyme is a homolog of deoxyribose-5-phosphate aldolase (DERA). researchgate.net The discovery of this aldolase-dependent pathway highlights the metabolic diversity among anaerobic bacteria for degrading the same initial substrate. researchgate.netnih.gov This contrasts with the pathway in Clostridium scatologenes, where (S)-3-hydroxy-5-oxohexanoate is further metabolized by a dehydrogenase and a lyase. researchgate.net

This compound Cyclohydrolase (DPGC) Activities

Enzymatic Kinetics and Co-factor Requirements (e.g., Mn²⁺)

Downstream Metabolic Intermediates

Following the initial ring cleavage of this compound, the resulting linear molecule, (S)-3-hydroxy-5-oxohexanoate, is channeled into different downstream pathways depending on the bacterial species and its enzymatic machinery.

In bacteria like Clostridium scatologenes, the pathway continues with the following steps:

(S)-3-hydroxy-5-oxo-hexanoate is oxidized by the NAD(P)⁺-dependent enzyme (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase (TfD) to form triacetate (also known as 3,5-dioxo-hexanoate). nih.govresearchgate.net

Triacetate is then cleaved by triacetate acetoacetate-lyase (TAL), an enzyme that requires acetyl-CoA as a co-substrate. researchgate.netresearchgate.net

This cleavage reaction yields two key metabolic intermediates: acetoacetate (B1235776) and acetoacetyl-CoA . researchgate.net These products can then enter central fermentation pathways, such as the butyrate (B1204436) fermentation pathway, ultimately leading to the production of acetate (B1210297) and butyrate . nih.govresearchgate.net

In the variant pathway identified in Collinsella sp. zg1085, the downstream intermediates are different:

(S)-3-hydroxy-5-oxohexanoate is directly cleaved by the aldolase (HOHA). researchgate.netnih.gov

This aldol (B89426) reaction produces malonate semialdehyde and acetone (B3395972) . researchgate.netnih.gov

The malonate semialdehyde is subsequently converted by a NADP⁺-dependent malonate-semialdehyde dehydrogenase (MSDH) into acetyl-CoA and carbon dioxide, which are fundamental intermediates in cellular carbon and energy metabolism. researchgate.netnih.gov

Formation of Hydroxyoxo Acids (e.g., (S)-3-hydroxy-5-oxohexanoate)

The initial step in the degradation of this compound across several bacterial species involves a hydrolytic ring cleavage. This reaction is catalyzed by the enzyme this compound cyclohydrolase (DPGC), a Mn²⁺-dependent enzyme. researchgate.netresearchgate.net The action of DPGC on this compound results in the formation of the linear six-carbon compound, (S)-3-hydroxy-5-oxohexanoate. researchgate.netresearchgate.netnih.gov This crucial step opens up the cyclic structure, making it accessible to further enzymatic modifications. In Eubacterium oxidoreducens, a this compound hydrolase has been identified that carries out this conversion. nih.gov Similarly, in Pelobacter acidigallici, this compound is hydrolytically cleaved to 3-hydroxy-5-oxohexanoic acid. uni-konstanz.de

Oxidative Steps by Dehydrogenases (e.g., Triacetate-forming Dehydrogenase)

Following the formation of (S)-3-hydroxy-5-oxohexanoate, the pathway proceeds with an oxidative step. This reaction is catalyzed by a dehydrogenase, which specifically oxidizes the hydroxyl group of (S)-3-hydroxy-5-oxohexanoate. In bacteria like Clostridium scatologenes and Pelobacter acidigallici, this enzyme is (S)-3-hydroxy-5-oxohexanoate dehydrogenase, also referred to as triacetate-forming dehydrogenase (TfD). researchgate.netuni-konstanz.deportlandpress.com This enzyme utilizes NAD(P)⁺ as a cofactor to oxidize (S)-3-hydroxy-5-oxohexanoate into 3,5-dioxohexanoate, a compound also known as triacetate. uni-konstanz.denih.gov The activity of this dehydrogenase is a key control point in the pathway, leading to the formation of a diketo acid. researchgate.netuni-konstanz.de

Conversion to Short-Chain Fatty Acids and Acetyl-CoA

The final stages of this compound degradation involve the cleavage of the six-carbon chain into smaller, metabolically useful molecules. In the pathway found in Clostridium scatologenes, triacetate is cleaved by triacetate acetoacetate-lyase (TAL) in the presence of acetyl-CoA. researchgate.netportlandpress.com This reaction yields acetoacetate and acetoacetyl-CoA, which are central intermediates in fermentation pathways that produce short-chain fatty acids (SCFAs) like acetate and butyrate, as well as acetyl-CoA. portlandpress.comnih.gov These end products can then be utilized by the bacteria for energy production and biosynthesis. nih.govnih.gov

In an alternative pathway observed in Collinsella sp., (S)-3-hydroxy-5-oxohexanoate is cleaved by an aldolase, designated as HOHA, into malonate semialdehyde and acetone. researchgate.netnih.gov The malonate semialdehyde is then converted to acetyl-CoA and CO₂ by a NADP⁺-dependent malonate-semialdehyde dehydrogenase. nih.gov Acetyl-CoA is a central metabolite that can enter various metabolic pathways, including the production of short-chain fatty acids. nih.govfrontiersin.org

Comparative Analysis of Degradation Pathways Across Microbial Taxa

While the initial steps of this compound degradation are conserved among several anaerobic bacteria, notable variations exist in the subsequent enzymatic reactions, reflecting the metabolic diversity of these microorganisms.

Clostridium scatologenes Pathway Elucidation

Clostridium scatologenes, a butyrate-forming acetogenic bacterium, possesses a well-characterized pathway for phloroglucinol degradation. asm.orgresearchgate.net The gene cluster responsible for this pathway encodes for key enzymes including this compound cyclohydrolase (DPGC), (S)-3-hydroxy-5-oxohexanoate dehydrogenase (TfD), and triacetate acetoacetate-lyase (TAL). asm.orgportlandpress.com This pathway efficiently converts this compound into acetoacetate and acetoacetyl-CoA, which directly feed into the butyrate fermentation pathway, ultimately producing acetate and butyrate. portlandpress.com

| Enzyme | Function in Clostridium scatologenes |

| This compound cyclohydrolase (DPGC) | Cleaves this compound to form (S)-3-hydroxy-5-oxohexanoate. asm.orgresearchgate.net |

| (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase (TfD) | Oxidizes (S)-3-hydroxy-5-oxohexanoate to triacetate. researchgate.netportlandpress.com |

| Triacetate acetoacetate-lyase (TAL) | Cleaves triacetate into acetoacetate and acetoacetyl-CoA. researchgate.netportlandpress.com |

Collinsella sp. Degradation Variants

A novel degradation pathway has been identified in Collinsella sp. zg1085. researchgate.net While the initial conversion of phloroglucinol to (S)-3-hydroxy-5-oxohexanoate via this compound is consistent with the clostridial pathway, the subsequent steps diverge significantly. researchgate.netnih.gov Instead of oxidation by a dehydrogenase, Collinsella sp. utilizes a newly identified aldolase (HOHA) to cleave (S)-3-hydroxy-5-oxohexanoate into malonate semialdehyde and acetone. researchgate.netnih.gov A NADP⁺-dependent malonate-semialdehyde dehydrogenase then converts malonate semialdehyde into CO₂ and acetyl-CoA. nih.gov This aldolase-dependent pathway represents a significant variation in phloroglucinol metabolism among anaerobic bacteria. nih.gov

| Enzyme | Function in Collinsella sp. |

| This compound cyclohydrolase (DPGC) | Cleaves this compound to form (S)-3-hydroxy-5-oxohexanoate. researchgate.netnih.gov |

| (S)-3-hydroxy-5-oxohexanoate aldolase (HOHA) | Cleaves (S)-3-hydroxy-5-oxohexanoate into malonate semialdehyde and acetone. researchgate.netnih.gov |

| Malonate-semialdehyde dehydrogenase | Converts malonate semialdehyde to acetyl-CoA and CO₂. nih.gov |

Pathways in Pelobacter acidigallici and Eubacterium oxidoreducens

Pelobacter acidigallici and Eubacterium oxidoreducens are two other anaerobic bacteria known to degrade phloroglucinol. In P. acidigallici, this compound is hydrolyzed to 3-hydroxy-5-oxohexanoic acid, which is then oxidized by a unique NADP⁺-dependent dehydrogenase to form triacetic acid (3,5-dioxohexanoic acid). uni-konstanz.de This triacetic acid is subsequently converted to three molecules of acetyl-CoA. uni-konstanz.de

Eubacterium oxidoreducens also metabolizes this compound via 3-hydroxy-5-oxohexanoate. nih.gov A this compound hydrolase catalyzes the ring cleavage. nih.gov The resulting six-carbon acid is then broken down through a series of reactions analogous to beta-oxidation, ultimately yielding acetate and butyrate. nih.gov The initial reduction of phloroglucinol to this compound in E. oxidoreducens is catalyzed by an NADPH-dependent phloroglucinol reductase. wikipedia.orgwikipedia.org

| Bacterium | Key Degradation Steps of this compound |

| Pelobacter acidigallici | Hydrolytic cleavage to 3-hydroxy-5-oxohexanoic acid, followed by NADP⁺-dependent oxidation to triacetic acid, and subsequent conversion to acetyl-CoA. uni-konstanz.de |

| Eubacterium oxidoreducens | Hydrolysis to 3-hydroxy-5-oxohexanoate, followed by a beta-oxidation-like pathway to produce acetate and butyrate. nih.gov |

Role of Coprococcus spp. in Rumen Metabolism

The genus Coprococcus plays a significant role in the ruminal biotransformation of phloroglucinol, the precursor to this compound. Within the complex microbial ecosystem of the rumen, Coprococcus species are instrumental in the initial reductive step of phloroglucinol degradation. frontiersin.orgnih.gov Research has demonstrated that Coprococcus spp. reduce phloroglucinol to this compound, a critical reaction that facilitates the subsequent breakdown of this phenolic compound. frontiersin.orgresearcherslinks.com This reduction is an anaerobic process that utilizes NADPH as the electron donor, thereby oxidizing it to NADP+. frontiersin.orgoup.comoup.com

The metabolic activity of Coprococcus spp. is particularly relevant in the context of manipulating rumen fermentation to reduce methane (B114726) emissions. When methanogenesis is inhibited, for instance through the use of compounds like chloroform, there is an accumulation of metabolic hydrogen. frontiersin.orgnih.gov The reduction of phloroglucinol by Coprococcus spp. serves as a sink for this excess hydrogen, helping to alleviate the increase in NADPH. frontiersin.orgoup.com Studies in cattle have shown that supplementing the diet with phloroglucinol under anti-methanogenic conditions leads to a notable increase in the relative abundance of Operational Taxonomic Units (OTUs) assigned to Coprococcus. frontiersin.orgnih.gov This suggests that the genus is a primary contributor to the metabolism of phloroglucinol in the rumen. frontiersin.orgnih.gov

The degradation of phloroglucinol by Coprococcus ultimately leads to the production of acetate. frontiersin.orgnih.govresearcherslinks.com This metabolic capability positions Coprococcus as a key genus in strategies aimed at improving rumen efficiency and detoxifying plant-derived phenolic compounds in ruminants. frontiersin.org The ability of these bacteria to utilize reductants like hydrogen and formate (B1220265) to metabolize phloroglucinol can decrease the partial pressure of hydrogen gas in the rumen, mitigating the negative impacts of hydrogen accumulation. frontiersin.orgnih.gov

Genetic Clusters and Regulatory Networks of Degradation Enzymes

The enzymatic degradation of this compound is orchestrated by a specific set of genes often found organized in clusters within the genomes of various anaerobic bacteria. nih.govresearchgate.net Research, particularly in the environmental bacterium Clostridium scatologenes, has led to the discovery and characterization of a gene cluster dedicated to the breakdown of phloroglucinol and its intermediate, this compound. nih.govresearchgate.netnih.gov This discovery provides significant insight into the anaerobic metabolism of polyphenols, which are abundant in nature. nih.govnih.gov

This key gene cluster encodes for the enzymes responsible for the complete catabolism of this compound. The identified enzymes include:

This compound Cyclohydrolase (DPGC) : This enzyme catalyzes the crucial C-C bond cleavage in the ring of this compound. nih.govportlandpress.com

(S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase (TfD) . nih.govportlandpress.comresearchgate.net

Triacetate Acetoacetate-Lyase (TAL) . nih.govportlandpress.comresearchgate.net

Together, these enzymes convert this compound into acetoacetate and acetoacetyl-CoA. portlandpress.com These products can then enter central metabolic pathways, such as the butyrate fermentation pathway, allowing the bacterium to utilize phloroglucinol as a source of carbon and energy. nih.govportlandpress.com

Bioinformatic analyses have revealed that this phloroglucinol degradation gene cluster is not unique to C. scatologenes. It is present in a wide range of phylogenetically and metabolically diverse bacteria, including both gut and environmental species. nih.govresearchgate.netnih.govasm.org This suggests that the ability to degrade these phenolic compounds is widespread in anaerobic niches. nih.gov

The expression of these degradation enzymes is tightly controlled by regulatory networks. nih.govmdpi.comnih.gov While the specific regulatory mechanisms for the this compound pathway are still being fully elucidated, the principles of gene regulation in bacteria for catabolic pathways are well-established. Typically, the expression of genes encoding degradation enzymes is controlled by transcription factors that respond to the presence of the substrate. nih.govfrontiersin.org This ensures that the enzymes are only produced when needed, conserving cellular resources. The complexity of these networks can involve both positive regulators (activators) and negative regulators (repressors) that modulate gene expression in response to specific environmental cues and the availability of different carbon sources. nih.govfrontiersin.org

Table of Compounds

Chemical Synthesis and Derivatization Strategies for Dihydrophloroglucinol

Laboratory-Scale Synthetic Methodologies

The most common and direct methods for synthesizing dihydrophloroglucinol in a laboratory setting begin with its aromatic precursor, phloroglucinol (B13840).

The predominant laboratory-scale synthesis of this compound involves the chemical reduction of phloroglucinol. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation. This method provides a straightforward and efficient route to obtaining this compound for various research applications. The reaction involves the reduction of the aromatic ring of phloroglucinol to yield the corresponding non-aromatic dihydroxy-ketone. This chemical synthesis is frequently employed to produce a standard for comparison against enzymatically produced this compound or to generate the substrate needed for studying downstream enzymatic reactions. nih.govrsc.org

While the reduction of phloroglucinol is the principal chemical method, other synthetic routes are not extensively documented in the literature. Catalytic hydrogenation of phloroglucinol over metal catalysts such as platinum has been investigated, but these reactions often proceed further to produce resorcinol, 1,3-cyclohexanediol, or cyclohexanol, particularly at elevated temperatures. researchgate.net Selective hydrogenation to halt at the this compound stage is challenging under these conditions. Consequently, alternative purely chemical syntheses starting from different precursors are not commonly utilized, making the reduction of phloroglucinol the most reliable and established chemical methodology.

Reduction of Phloroglucinol (e.g., Sodium Borohydride)

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a highly specific alternative to purely chemical methods. In nature, this compound is produced from phloroglucinol in a key step of anaerobic polyphenol degradation pathways. nih.govnih.gov

This reaction is catalyzed by the enzyme phloroglucinol reductase (PGR), a member of the NAD(P)H-dependent short-chain dehydrogenase/reductase (SDR) family. wikipedia.orgresearchgate.net The enzyme utilizes NADPH as a cofactor to reduce the aromatic ring of phloroglucinol, yielding this compound. nih.govwikipedia.org PGRs have been identified in various anaerobic bacteria, including Clostridium, Eubacterium, and Collinsella species, which are involved in the metabolism of flavonoids and tannins in environments like the human gut and soil. nih.govresearchgate.net The enzymatic synthesis is highly specific and occurs under mild physiological conditions. Research has shown that some phloroglucinol reductases exhibit activity towards other substituted phenols, indicating a degree of substrate promiscuity that can be exploited for the synthesis of this compound analogues. researchgate.net

| Enzyme/Organism | Substrate(s) | Cofactor | Notes | Reference |

|---|---|---|---|---|

| Phloroglucinol Reductase from Eubacterium oxidoreducens | Phloroglucinol | NADP⁺/NADPH | Catalyzes the reversible reduction of phloroglucinol. | wikipedia.org |

| Phloroglucinol Reductase from Clostridium scatologenes | Phloroglucinol | NADPH | Key enzyme in the anaerobic phloroglucinol degradation pathway. | nih.gov |

| Phloroglucinol Reductases (unspecified bacterial species) | Phloroglucinol | NAD(P)H | These enzymes also showed activity towards other substrates, demonstrating biocatalytic potential for creating derivatives. | researchgate.net |

| 2,4,6-Trihydroxybenzaldehyde (B105460) | ||||

| 2,4,6-Trihydroxyacetophenone | ||||

| Methyl 2,4,6-trihydroxybenzoate |

Preparation of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for probing enzyme mechanisms and developing new bioactive compounds.

The primary strategy for preparing this compound analogues involves the reduction of corresponding substituted phloroglucinol precursors. Patents describe the synthesis of a variety of substituted phloroglucinol derivatives for pharmaceutical applications. google.com These substituted precursors can then, in principle, be reduced to the desired this compound analogues using the chemical (e.g., NaBH₄) or chemoenzymatic (e.g., PGR) methods described previously. The substrate promiscuity of certain phloroglucinol reductases, which can accept substrates like 2,4,6-trihydroxyacetophenone, provides a direct chemoenzymatic route to structurally modified this compound derivatives. researchgate.net

This compound and its analogues are critical tools for elucidating the mechanisms of complex biological pathways. The synthesis of this compound is a prerequisite for studying the activity of downstream enzymes in degradation pathways, such as this compound cyclohydrolase (DPGC) and (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase, by providing their specific substrate. nih.govnih.gov

Furthermore, the synthesis of isotopically labeled this compound is a powerful technique for mechanistic studies. rsc.org By using labeled reducing agents (e.g., sodium borodeuteride) or starting from a labeled phloroglucinol precursor, researchers can create molecules that can be traced through multi-step enzymatic reactions. This approach is invaluable for tracking the fate of atoms and understanding reaction stereochemistry, as has been applied in broader metabolomics analyses and pathway elucidations. tmiclinode.comnih.gov These synthesized probes are fundamental to confirming proposed reaction mechanisms and discovering new enzymatic functions.

Structural Modification Techniques

Isotopic Labeling for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to track the fate of atoms or molecules through metabolic pathways within a biological system. bitesizebio.comalliedacademies.org By replacing specific atoms in a molecule with their heavier, non-radioactive (stable) isotopes, researchers can follow the molecule's transformation, identify its metabolic products, and quantify the activity of related biochemical pathways. nih.govspringernature.com This approach is invaluable for elucidating the complex roles of intermediates like this compound in both biosynthetic and degradative processes. The use of stable isotopes such as Deuterium (B1214612) (²H) and Carbon-13 (¹³C) allows for detailed analysis without the handling concerns associated with radioactive isotopes. nih.govcreative-proteomics.com

The primary analytical methods for detecting stable isotopes in metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comnih.govfrontiersin.org MS detects the mass difference imparted by the heavy isotopes, while NMR can identify the exact position of the labeled atoms within the molecule's structure. nih.govfrontiersin.org

Deuterium (²H) Labeling

Deuterium labeling is a common strategy for tracking metabolic processes. A straightforward method involves introducing deuterium oxide (D₂O), or heavy water, into the growth medium of a biological system. nih.gov Enzymes involved in metabolic pathways can incorporate deuterium from D₂O into newly synthesized molecules. nih.gov This method can be applied to study the biosynthesis of this compound in organisms that produce it. By measuring the rate and extent of deuterium incorporation, researchers can identify the sites of active biosynthesis and quantify the turnover of the compound. nih.gov For example, in studies of microorganisms that degrade polyphenols to this compound, the presence of deuterium in the compound would confirm its active synthesis or transformation within that system. nih.govresearchgate.net

Carbon-13 (¹³C) Labeling

Carbon-13 labeling is particularly useful for tracing the carbon backbone of molecules through metabolic networks. d-nb.info In the context of this compound, this is often achieved by supplying a ¹³C-labeled precursor, such as [U-¹³C]-glucose, to the biological system. nih.govmdpi.com this compound is known to be biosynthesized from malonyl-CoA, a key metabolite derived from the breakdown of glucose. google.com When an organism is fed ¹³C-glucose, the label is incorporated into the acetyl-CoA and subsequently malonyl-CoA pools, leading to the production of ¹³C-labeled this compound.

This strategy can be used to:

Confirm Biosynthetic Pathways: By tracing the ¹³C label from glucose to this compound and then to subsequent products like the antibiotic pyoluteorin (B1679884), researchers can definitively map the metabolic sequence. rsc.org

Elucidate Degradation: Introducing ¹³C-labeled this compound to a system, such as an anaerobic bacterial culture, allows for the tracking of the carbon atoms into downstream degradation products. nih.gov This helps to identify the enzymes and pathways responsible for breaking down this phenolic compound.

The following table summarizes the primary isotopic labeling strategies applicable to metabolic tracing studies of this compound.

| Isotope | Labeled Precursor/Source | Potential Application in this compound Research | Analytical Method |

| ²H (Deuterium) | Deuterium Oxide (D₂O) | Probing sites of active biosynthesis; Measuring compound turnover. nih.gov | GC-MS, LC-MS, NMR |

| ¹³C (Carbon-13) | [U-¹³C]-Glucose | Tracing carbon flow from primary metabolism into this compound biosynthesis. nih.govmdpi.com | LC-MS, NMR |

| ¹³C (Carbon-13) | ¹³C-Labeled this compound | Identifying and tracking the products of this compound degradation pathways. nih.gov | LC-MS, NMR |

Advanced Analytical Methodologies for Dihydrophloroglucinol Research

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for the structural confirmation and quantification of dihydrophloroglucinol. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide complementary information crucial for comprehensive analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to monitor reactions involving this compound. The formation of this compound from phloroglucinol (B13840) can be observed by an increase in absorbance at a specific wavelength. Research has shown that the conversion of phloroglucinol to this compound results in a time-dependent increase in absorbance at 278 nm. This characteristic absorption allows for real-time monitoring of enzymatic assays, such as those involving phloroglucinol reductase.

The molar extinction coefficient (ε) for this compound has been determined, providing a basis for its quantification.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Reference |

| λmax | 278 nm | |

| Molar Extinction Coefficient (ε) | 29,986 M⁻¹ cm⁻¹ |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of its cyclic ketone structure. While specific chemical shift data for this compound is not widely published in readily accessible databases, the principles of NMR spectroscopy are routinely applied in research to verify the structure of synthesized or isolated this compound. The technique is crucial for distinguishing it from its aromatic precursor, phloroglucinol, and other potential isomers or degradation products.

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound. In studies of microbial metabolism, high-resolution mass spectrometry has been used to confirm the formation of this compound. When analyzed using electrospray ionization in negative mode (ESI-), this compound is detected as a deprotonated molecule.

Table 2: Mass Spectrometric Data for this compound

| Ionization Mode | Ion | Observed m/z | Reference |

| ESI (-) | [M-H]⁻ | 127.0932 |

Further fragmentation of the parent ion in tandem mass spectrometry (MS/MS) would yield characteristic daughter ions, providing additional structural confirmation. However, detailed fragmentation patterns for this compound are not extensively documented in the literature.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, such as fermentation broths or environmental samples, prior to its analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this purpose. A C18 column is a common choice for the stationary phase. The mobile phase composition can be adjusted to achieve optimal separation from other components in the sample.

Below is a table with representative HPLC parameters that can be adapted for the analysis of this compound, based on methods used for similar phenolic compounds.

Table 3: Representative HPLC Parameters for this compound Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV detector set at the λmax of this compound (278 nm) |

| Column Temperature | Often maintained at a constant temperature (e.g., 30 °C) for reproducibility |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. This typically involves reacting the hydroxyl groups with a silylating agent to form more volatile trimethylsilyl (B98337) (TMS) ethers. The derivatized sample is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for confident identification.

Table 4: General GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Description |

| Derivatization Agent | Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | Typically 250-280 °C |

| Oven Temperature Program | A temperature gradient is used to elute compounds with different boiling points, e.g., starting at a lower temperature and ramping up to a higher temperature. |

| Detector | Mass Spectrometer (for identification and quantification) |

Coupled Techniques (e.g., LC-MS, GC-MS)

Coupled chromatographic and mass spectrometric techniques are indispensable for the analysis of this compound and its related metabolites within complex biological samples. These hybrid methods provide both separation of compounds and their specific identification based on mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for this compound research. Due to the polar and non-volatile nature of this compound and its downstream products, LC is the preferred separation method. High-resolution LC-MS has been successfully employed to confirm the enzymatic conversion of this compound to its product, 3-hydroxy-5-oxohexanoate. portlandpress.com This technique allows for the unambiguous identification of reaction products by comparing their measured mass-to-charge ratio (m/z) with theoretical values. For instance, LC-MS analysis can confirm the disappearance of the this compound peak and the appearance of a new peak corresponding to the expected product. portlandpress.com

Untargeted metabolomics studies utilizing LC-MS can profile a wide array of metabolites simultaneously, helping to elucidate entire metabolic pathways connected to this compound. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a complementary technique. While less suitable for polar compounds like this compound without derivatization, GC-MS is highly effective for analyzing more volatile compounds that may be present in the broader metabolic network. nih.govlcms.cz The integration of both LC-MS and GC-MS provides a more comprehensive overview of the metabolome in organisms that process this compound. nih.gov

Table 1: Example LC-MS Parameters for Metabolite Analysis Note: These are general parameters; specific conditions must be optimized for this compound analysis.

| Parameter | Value/Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Reversed-phase C18 (e.g., Agilent PS AQ-C18, 2.1 x 100 mm) |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 2.5mM Ammonium Formate (B1220265) & 0.05% Formic Acid |

| Mobile Phase B | Methanol (B129727) with 2.5mM Ammonium Formate & 0.05% Formic Acid |

| Flow Rate | 0.35 mL/min |

| MS System | Q-TOF (Quadrupole Time-of-Flight) or similar high-resolution MS |

| Ionization Source | Dual AJS ESI (Electrospray Ionization) |

| Polarity | Positive and/or Negative |

| MS Range | 40-1700 m/z |

| Acquisition Mode | Auto MS/MS |

Enzymatic Assays for Activity Determination

To understand the kinetics and function of enzymes that produce or consume this compound, specific activity assays are required. These assays measure the rate of the enzymatic reaction under controlled conditions.

Spectrophotometry is a widely used method for continuously monitoring enzyme activity by detecting changes in light absorbance as a substrate is consumed or a product is formed.

For the degradation of this compound, the activity of This compound cyclohydrolase (DPGC) can be measured by monitoring the time-dependent decrease in absorbance at 278 nm, which corresponds to the consumption of the this compound substrate. portlandpress.com This method has been used to determine key Michaelis-Menten kinetic parameters, such as KM and kcat, for DPGC from various bacteria, including Rubrivivax gelatinosus and Clostridium scatologenes. portlandpress.comnih.gov

Conversely, for the synthesis of this compound, the activity of phloroglucinol reductase (PGR) is commonly assayed. This enzyme uses NADPH to reduce phloroglucinol. nih.gov Its activity can be monitored in two ways:

By observing the decrease in absorbance at 340 nm, which indicates the consumption of the cofactor NADPH. nih.gov

By observing the increase in absorbance at 278 nm, corresponding to the formation of the product, this compound. nih.govresearchgate.net

These continuous assays are crucial for characterizing enzyme efficiency and investigating the effects of different cofactors or inhibitors. portlandpress.comnih.gov

Table 2: Reported Kinetic Parameters for this compound-Related Enzymes

| Enzyme | Organism | Assay Method | KM | kcat | Reference |

| This compound Cyclohydrolase (DPGC) | Rubrivivax gelatinosus | This compound consumption at 278 nm | 0.28 ± 0.06 mM | 0.53 ± 0.07 s-1 | portlandpress.com |

| This compound Cyclohydrolase (DPGC) | Clostridium scatologenes | This compound consumption at 278 nm | 0.19 ± 0.04 mM | 1.04 ± 0.10 s-1 | nih.gov |

| Phloroglucinol Reductase (PGR) | Clostridium scatologenes | NADPH oxidation at 340 nm (Phloroglucinol as substrate) | 0.30 mM | 22.4 s-1 | nih.gov |

Radiometric and isotopic tracing methods offer a powerful way to follow the metabolic fate of a molecule through a biological system. nih.gov These techniques involve using a substrate labeled with a stable or radioactive isotope to trace the path of its atoms into subsequent products.

In the context of this compound research, this approach can unambiguously elucidate its metabolic pathway. For example, cells could be fed with phloroglucinol labeled with Carbon-13 ([U-13C]phloroglucinol). nih.gov After incubation, cell extracts can be analyzed by mass spectrometry. The detection of the 13C label in this compound and its subsequent degradation products, such as 3-hydroxy-5-oxohexanoate, provides definitive evidence of the metabolic route.

Similarly, using a labeled cofactor, such as [2H]-NADPH, has been employed to study the reaction mechanism of phloroglucinol reductase, confirming the reduction of a keto tautomer of phloroglucinol. nih.gov Isotope tracing is particularly valuable for mapping novel pathways and quantifying metabolic flux, providing a dynamic view of metabolism that is not achievable with simple concentration measurements. nih.gov

Spectrophotometric Monitoring of Substrate/Product Conversion

Quantitative Determination in Complex Biological Matrices

Accurately quantifying this compound in complex samples like microbial cultures presents significant challenges due to the vast number of other molecules present.

Proper sample preparation is a critical first step for reliable quantification. The goal is to efficiently extract the target metabolite while preventing its degradation. A typical workflow for microbial cultures involves several key steps:

Quenching: To get an accurate snapshot of metabolite levels, metabolic activity must be stopped instantly. This is often achieved by rapidly mixing the cell culture with a cold solvent, such as a methanol or acetonitrile solution, which halts all enzymatic processes. nih.gov

Separation: The cells are separated from the culture medium, usually by rapid centrifugation at a low temperature. This allows for separate analysis of intracellular and extracellular metabolites.

Extraction: For intracellular metabolites, the cell pellet is subjected to lysis to release its contents. This can be done using physical methods (e.g., bead beating) or chemical methods. The metabolites are then extracted into a suitable solvent. The choice of solvent is critical and often involves polar organic solvents or mixtures thereof to effectively solubilize compounds like this compound. mdpi.com The resulting extract is then clarified by centrifugation to remove cell debris before analysis.

The supernatant from the initial separation can be analyzed directly (after protein precipitation) to quantify extracellular metabolites that have been secreted or have leaked from the cells.

Quantifying metabolites in anaerobic systems poses a unique set of difficulties beyond those of typical biological matrices.

Oxygen Sensitivity: this compound and other intermediates in anaerobic pathways can be highly sensitive to oxygen. uni-konstanz.ded-nb.info Exposure to air during sample collection, extraction, or analysis can lead to rapid degradation, resulting in an underestimation of the true concentration. Therefore, strict anaerobic handling techniques are often necessary.

Metabolite Instability and Turnover: Intermediates in central metabolism can have turnover rates on the order of seconds. nih.gov This necessitates extremely rapid and effective quenching protocols to prevent significant changes in metabolite pools between the time of sampling and the cessation of enzymatic activity.

Complex Matrix Effects: Anaerobic culture media and cell extracts are complex mixtures containing numerous compounds. mdpi.com In mass spectrometry-based analyses, co-eluting compounds can interfere with the ionization of the target analyte, a phenomenon known as ion suppression or enhancement. This can severely impact the accuracy and precision of quantification.

Inter-conversion of Metabolites: The extracted mixture of metabolites is not always stable. Without proper handling and storage (e.g., low temperature, specific pH), enzymatic or chemical inter-conversion between related compounds can occur even after extraction, leading to inaccurate results. nih.gov

Low Concentrations: Many metabolic intermediates, including potentially this compound, exist at very low intracellular concentrations, requiring highly sensitive and selective analytical methods for their detection and quantification. animbiosci.org

Addressing these challenges requires meticulous optimization of every step, from sampling and extraction to the final analytical measurement, often involving the use of internal standards and robust validation procedures.

Mechanistic Investigations of Dihydrophloroglucinol Biological Interactions

Molecular Interactions with Enzymes and Proteins

The biological activity of dihydrophloroglucinol is mediated by its direct interaction with specific enzymes that recognize, bind, and transform its structure. These interactions are governed by precise molecular recognition events and dynamic conformational adjustments within the enzyme active sites.

This compound is primarily acted upon by the enzyme this compound cyclohydrolase (DPGC), which catalyzes its hydrolytic ring cleavage. nih.gov The recognition of this compound by DPGC is a highly specific process. Structural modeling and comparison with related enzymes, such as isatin (B1672199) hydrolase, reveal key differences in the substrate-binding pocket that determine this specificity. In the DPGC from Clostridium scatologenes (CsDPGC), essential residues involved in substrate recognition, such as Ile32 and Leu34 in isatin hydrolase, are replaced by Trp20 and Tyr22, respectively. nih.gov This substitution suggests a distinct binding environment tailored for the this compound molecule.

The enzyme that produces this compound, phloroglucinol (B13840) reductase (PGR), also demonstrates specific substrate recognition. PGRs are part of the NAD(P)H-dependent short-chain dehydrogenases/reductases (SDRs) family. researchgate.net These enzymes catalyze the reduction of phloroglucinol's keto tautomer to form this compound. nih.gov The binding kinetics of these enzymes have been characterized, providing insight into their efficiency. For instance, the DPGC from Clostridium scatologenes has been studied to determine its catalytic parameters.

The binding of a substrate to an enzyme's active site often induces conformational changes within the protein, a concept known as "induced fit". purdue.edunih.gov This process is fundamental to catalysis, as it can properly align catalytic residues and stabilize the transition state of the reaction. While specific crystallographic studies detailing the precise conformational shifts in DPGC upon this compound binding are not extensively documented, the principles of enzyme dynamics are expected to apply.

The binding of a ligand can trigger a variety of changes, from small side-chain adjustments to large-scale domain movements. purdue.eduplos.org For enzymes like dihydrofolate reductase, flexible loops are known to oscillate between different conformations during the catalytic cycle, a process that is critical for substrate binding and product release. nih.gov It is plausible that enzymes interacting with this compound, such as DPGC, also undergo such dynamic conformational adjustments. The enzyme must first accommodate the substrate and then transition to a state that facilitates the hydrolytic ring cleavage, followed by another change to release the product, (S)-3-hydroxy-5-oxo-hexanoate. nih.govplos.org These dynamic transitions are essential for efficient enzymatic function and represent a key aspect of the molecular interaction. pharmacologycanada.org

Substrate Recognition and Binding Dynamics

Cellular Biochemistry and Metabolic Flux

This compound serves as a critical node in the metabolic network of certain anaerobic bacteria, linking the degradation of complex plant polyphenols to the central carbon and energy pathways of the cell.

In anaerobic microorganisms such as Clostridium scatologenes and Collinsella sp., the degradation of phloroglucinol is a mechanism for generating energy and essential carbon molecules. nih.govasm.org Phloroglucinol is first reduced to this compound by phloroglucinol reductase (PGR). researchgate.net This is followed by the key ring-opening step where this compound cyclohydrolase (DPGC) converts it to (S)-3-hydroxy-5-oxo-hexanoate. asm.orgresearchgate.net

From this point, the pathway can vary. In Clostridium scatologenes, (S)-3-hydroxy-5-oxo-hexanoate is oxidized to triacetate, which is then cleaved to yield acetoacetate (B1235776) and acetyl-CoA. portlandpress.comasm.org These products are valuable metabolic intermediates; acetyl-CoA can enter the Krebs cycle or be used in fatty acid synthesis, while acetoacetate can be converted into short-chain fatty acids like acetate (B1210297) and butyrate (B1204436), which are crucial energy currencies in fermentative metabolism. nih.govnih.gov In Collinsella sp., a different pathway exists where (S)-3-hydroxy-5-oxo-hexanoate is cleaved by an aldolase (B8822740) to form acetone (B3395972) and malonate semialdehyde, which is then converted to acetyl-CoA and CO2. asm.org Thus, the metabolism of this compound is a direct route for converting phenolic carbon into cellular energy and biosynthetic precursors. nih.gov

This compound does not exist in isolation but is a central intermediate in the anaerobic degradation of some of the most abundant biopolymers in nature: tannins and flavonoids. nih.govportlandpress.comasm.org These complex polyphenols are major components of plant biomass. Their breakdown by gut and soil microbes is a significant part of the global carbon cycle. portlandpress.com

The degradation pathways of both flavonoids and tannins converge on the formation of phloroglucinol. nih.govresearchgate.net For instance, the breakdown of flavonoids involves a series of enzymatic steps including reduction, isomerization, and hydrolysis to yield phloroglucinol. researchgate.net Similarly, the degradation of gallotannins produces gallic acid, which is subsequently converted to phloroglucinol. portlandpress.comfrontiersin.org

Once phloroglucinol is formed, its further degradation is initiated by its reduction to this compound. researchgate.netportlandpress.com This positions this compound as a crucial, obligatory intermediate that funnels carbon from a wide variety of complex plant-based aromatic compounds into a common anaerobic catabolic pathway. nih.govasm.org

Role in Carbon and Energy Metabolism within Microorganisms

Structure-Activity Relationship (SAR) Studies (Theoretical and Experimental)

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. For this compound, these studies focus on how its structure and the structure of related analogs affect their interaction with the enzymes responsible for its synthesis and degradation.

Experimental SAR studies have been conducted on phloroglucinol reductases (PGRs), the enzymes that synthesize this compound. Research on three different PGRs revealed that in addition to their primary substrate, phloroglucinol, they also exhibit activity towards several analogs. researchgate.net These include 2,4,6-trihydroxybenzaldehyde (B105460), 2,4,6-trihydroxyacetophenone, and methyl 2,4,6-trihydroxybenzoate. researchgate.net The ability of the enzymes to reduce these related compounds, which differ in the substituent at one position of the aromatic ring, provides insight into the structural features required for substrate recognition and binding in the PGR active site. This demonstrates that while the three hydroxyl groups are critical, some variation in other ring substituents is tolerated, expanding the potential substrate scope of these enzymes. researchgate.net

On a theoretical level, analysis of enzyme structures provides clues to their substrate specificity. For instance, in triacetate acetoacetate-lyase (TAL), an enzyme downstream in the degradation pathway, a single amino acid substitution in the substrate-binding pocket (Glu14 replaced by Trp16 in CsTAL) is hypothesized to be responsible for its specificity for 3,5-dioxo-hexanoate over other molecules. nih.gov This type of analysis, comparing the active sites of related enzymes, helps to build a theoretical SAR model by identifying the key residues that interact with specific parts of the substrate molecule.

Compound List

Elucidation of Structural Features Influencing Enzymatic Processing

The enzymatic conversion of this compound is principally carried out by two key enzymes: phloroglucinol reductase (PGR) and this compound cyclohydrolase (DPGC). nih.govnih.gov The structural characteristics of both the substrate and the enzymes' active sites are critical determinants of the efficiency and specificity of these biotransformations.

Phloroglucinol reductase catalyzes the initial reductive dearomatization of phloroglucinol to this compound. portlandpress.comresearchgate.net While the core structure of phloroglucinol is essential, the substrate specificity of PGRs can vary between different bacterial species. For instance, the PGR from Rubrivivax gelatinosus (RgPGR) exhibits remarkable specificity for phloroglucinol, showing negligible activity towards derivatives such as orcinol, resorcinol, 2,4,6-trihydroxytoluene, 2,4,6-trihydroxybenzoate, 2,4,6-trihydroxybenzaldehyde, or 2,4,6-trihydroxyacetophenone. portlandpress.com This high specificity suggests that the three hydroxyl groups on the benzene (B151609) ring at positions 1, 3, and 5 are crucial for substrate binding and catalysis by RgPGR, and that the presence of other substituents hinders this interaction.

In contrast, PGRs from other bacteria, such as Clostridium scatologenes and Collinsella sp. zg1085, display a more promiscuous substrate range. asm.orgnih.gov The PGR from Collinsella sp. zg1085 (CzPGR), for example, shows activity towards 2,4,6-trihydroxybenzoate and 2,4,6-trihydroxytoluene, although it is inactive against orcinol, resorcinol, 2,4,6-trihydroxybenzaldehyde, or 2,4,6-trihydroxyacetophenone. asm.org This indicates that while the fundamental 1,3,5-trihydroxybenzene scaffold is preferred, certain modifications at other positions on the aromatic ring are tolerated by some PGRs. The structural differences in the active sites of these enzymes likely account for the observed variations in substrate specificity. For instance, sequence analysis of PGRs has revealed a conserved TR(S/N) motif within the NADPH binding pocket, which contributes to the specific recognition of the NADP(H) cofactor. nih.gov

Following its formation, this compound is acted upon by this compound cyclohydrolase (DPGC), which catalyzes the hydrolytic ring cleavage of the non-aromatic ring. nih.govasm.org A critical structural feature influencing the enzymatic processing by DPGC is its dependence on a metal cofactor. Studies on DPGC from both Clostridium scatologenes and Collinsella sp. zg1085 have demonstrated that the enzyme's activity is dependent on the presence of divalent metal ions, with manganese (Mn²⁺) being the most effective cofactor. asm.orgresearchgate.net The activity is significantly lower with other ions like cobalt (Co²⁺) and is inhibited by zinc (Zn²⁺). asm.org This highlights the importance of the metal ion in the catalytic mechanism of DPGC, likely playing a role in substrate binding and/or catalysis.

Impact of Derivatization on Biotransformation Rates

The rate of biotransformation of this compound and its precursors is significantly influenced by the derivatization of the substrate molecule. This is evident from the kinetic parameters of phloroglucinol reductases from various bacterial sources when presented with phloroglucinol and its derivatives.

The biotransformation rates, as indicated by the catalytic efficiency (kcat/Km), can vary substantially depending on the specific enzyme and the structure of the substrate. The following tables present kinetic data for the enzymatic conversion of phloroglucinol, the precursor to this compound, and its derivatives by PGRs from different bacteria.

| Substrate | Km (µM) | Vmax (µmol min⁻¹ mg⁻¹) |

|---|---|---|

| Phloroglucinol | 600 | 640 |

| This compound (reverse reaction) | 290 | 140 |

Data from Haddock and Ferry (1989) nih.gov

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| Phloroglucinol | 0.81 ± 0.13 | 13.14 ± 0.90 | 16.22 |

Data from Chen et al. (2023) portlandpress.com

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| Phloroglucinol | 0.30 | 22.4 - 25.3 | 74.67 - 84.33 |

Data from Li et al. (2023) nih.govasm.org

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Relative Activity (%) |

|---|---|---|---|---|

| Phloroglucinol | 0.49 ± 0.05 | 198.7 ± 9.4 | 405.51 | 100 |

| 2,4,6-Trihydroxybenzoate | - | - | - | Active |

| 2,4,6-Trihydroxytoluene | - | - | - | Active |

| Orcinol | - | - | - | Inactive |

| Resorcinol | - | - | - | Inactive |

| 2,4,6-Trihydroxybenzaldehyde | - | - | - | Inactive |

| 2,4,6-Trihydroxyacetophenone | - | - | - | Inactive |

Data from Zhang et al. (2024) asm.org

The data clearly demonstrate that derivatization has a profound impact on biotransformation rates. The PGR from C. scatologenes exhibits a higher catalytic efficiency for phloroglucinol compared to the enzyme from R. gelatinosus. portlandpress.comnih.gov Furthermore, the work on Collinsella sp. zg1085 highlights that while the enzyme can process certain derivatives, others completely abolish its activity, underscoring the stringent structural requirements for efficient enzymatic conversion. asm.org The lack of activity of RgPGR from R. gelatinosus towards any of the tested phloroglucinol derivatives further emphasizes how sensitive the enzymatic processing is to the substrate's chemical structure. portlandpress.com

Ecological and Biogeochemical Roles of Dihydrophloroglucinol

Contribution to Carbon Cycling in Anaerobic Environments

In environments devoid of oxygen, the breakdown of complex organic matter is a stepwise process carried out by diverse microbial communities. Dihydrophloroglucinol emerges as a central molecule in the anaerobic degradation of abundant plant-based compounds.

Degradation of Plant-Derived Polyphenols

Polyphenols, including flavonoids and tannins, are ubiquitous in plants and represent a significant pool of organic carbon. researchgate.net In anaerobic settings, the degradation of these complex aromatic structures often converges on the formation of a simpler compound, phloroglucinol (B13840) (1,3,5-trihydroxybenzene). researchgate.netd-nb.infonih.gov This conversion is a critical step that makes the carbon locked in these recalcitrant molecules accessible to a broader range of microorganisms.

The subsequent step is the reductive dearomatization of phloroglucinol to this compound. researchgate.net This reaction is catalyzed by the enzyme phloroglucinol reductase (PGR), which utilizes NADPH as a reducing agent. d-nb.infonih.gov The conversion to this compound is a pivotal point in the pathway, as it breaks the aromaticity of the ring, preparing it for cleavage.

Following its formation, this compound is further metabolized by a series of enzymes. This compound cyclohydrolase (DPGC) opens the ring structure, and subsequent enzymes like (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase (TfD) and triacetate acetoacetate-lyase (TAL) process the resulting linear carbon chain. d-nb.infonih.govresearchgate.net This enzymatic cascade ultimately yields simpler molecules like acetate (B1210297), butyrate (B1204436), and acetyl-CoA, which can then enter central metabolic pathways for energy production in fermenting bacteria. researchgate.netd-nb.inforesearchgate.net

Significance in Peatland Ecosystems

Peatlands are major global carbon stores, characterized by waterlogged, anoxic conditions that slow down decomposition. researchgate.netmdpi.com The breakdown of phenolic compounds derived from peat-forming plants like Sphagnum moss is a key factor in the carbon dynamics of these ecosystems. nih.gov The "enzyme latch" hypothesis suggests that the accumulation of phenolic compounds can inhibit microbial decomposition, thus preserving organic matter. d-nb.inforesearchgate.net

However, certain anaerobic bacteria possess the pathways to degrade these phenolics, challenging the absoluteness of this latch. d-nb.info The degradation of phloroglucinol via this compound is a crucial anaerobic pathway in peat soils. d-nb.inforesearchgate.net By breaking down these inhibitory compounds, microorganisms contribute to the carbon cycle within the peat, influencing the balance between carbon sequestration and release. The presence of gene clusters for phloroglucinol degradation in diverse environmental bacteria underscores its importance in carbon preservation and cycling in peatlands and other anaerobic soil systems. researchgate.netd-nb.inforesearchgate.net

Inter-species Interactions in Microbial Communities

The metabolism of this compound is often not an isolated process but is embedded within a network of microbial interactions. These relationships can be commensal, syntrophic, or synergistic, highlighting the complexity of microbial food webs.

Substrate Provision for Commensal Microorganisms

The degradation of phloroglucinol can be dependent on the metabolic activities of other microorganisms in the community. For instance, the bacterium Eubacterium oxidoreducens requires an external electron donor, such as molecular hydrogen (H₂) or formate (B1220265), to grow on phloroglucinol. nih.govfrontiersin.org These substrates are typically byproducts of fermentation by other bacteria in the environment.

This dependency creates a syntrophic relationship, where the hydrogen- or formate-producing bacteria provide an essential substrate for E. oxidoreducens to carry out the reduction of phloroglucinol to this compound and its subsequent fermentation. nih.gov This "interspecies hydrogen transfer" is a classic example of how different microbial species can cooperate to break down complex substrates that neither could utilize as efficiently on their own. epa.gov The consumption of hydrogen by phloroglucinol-degrading bacteria also benefits the hydrogen producers by preventing end-product inhibition of their own metabolism.

Co-metabolism and Synergistic Degradation

Co-metabolism is the transformation of a compound by a microbe that is unable to use it as a source of energy or carbon. wikipedia.org While direct co-metabolism involving this compound is not extensively documented, its degradation is part of a broader synergistic activity within microbial consortia. The breakdown of complex polyphenols into phloroglucinol and then this compound by one group of bacteria makes these intermediates available to other species. nih.govmdpi.com

This division of labor allows for the complete mineralization of compounds that might be too complex for a single species to handle. frontiersin.org For example, in the rumen, the degradation of flavonoids into phloroglucinol and its subsequent metabolism to acetate involves a consortium of bacteria. frontiersin.org This synergistic process not only detoxifies the plant compounds but also converts them into valuable energy sources for the host animal. The degradation of phloroglucinol can act as a hydrogen sink, redirecting metabolic hydrogen away from methane (B114726) production, which is another form of synergistic interaction within the microbial community. researchgate.netfrontiersin.org

Role in the Human and Animal Gut Microbiome

The gut microbiome of humans and other animals, particularly herbivores, is a dense, anaerobic environment where the degradation of dietary plant matter is a primary metabolic activity. This compound is a key metabolite in the breakdown of dietary polyphenols like flavonoids and tannins within the gut. d-nb.infonih.gov

Bacteria belonging to genera such as Clostridium, Eubacterium, Flavonifractor, and Coprococcus have been identified as key players in this process. d-nb.infonih.govfrontiersin.org These microbes possess the enzymatic machinery to convert phloroglucinol to this compound and then ferment it into short-chain fatty acids (SCFAs) like acetate and butyrate. d-nb.inforesearchgate.net These SCFAs are a major energy source for the host.

In ruminants, the degradation of phloroglucinol has been shown to be a valuable pathway for capturing excess hydrogen that can accumulate when methanogenesis is inhibited. frontiersin.org By utilizing hydrogen to reduce phloroglucinol, the rumen microbiota can mitigate the negative effects of hydrogen accumulation and convert otherwise indigestible plant compounds into energy for the animal. frontiersin.org The presence and activity of this pathway in gut microbiomes highlight a co-evolved relationship between the host and its resident microbes for maximizing nutrient extraction from the diet. nih.gov

Data Tables

Table 1: Key Enzymes in the this compound Degradation Pathway

| Enzyme | Abbreviation | Reaction Catalyzed | Organism(s) | Reference(s) |

| Phloroglucinol Reductase | PGR | Phloroglucinol + NADPH + H⁺ → this compound + NADP⁺ | Eubacterium oxidoreducens, Clostridium scatologenes, Pelobacter acidigallici | d-nb.info, nih.gov, epa.gov |

| This compound Cyclohydrolase | DPGC | Hydrolytic ring cleavage of this compound to (S)-3-hydroxy-5-oxo-hexanoate | Clostridium scatologenes, Collinsella sp. | d-nb.info, frtr.gov |

| (S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase | TfD | Oxidation of 3-hydroxy-5-oxohexanoic acid to triacetic acid | Pelobacter acidigallici, Clostridium scatologenes | epa.gov, d-nb.info |

| Triacetate Acetoacetate-lyase | TAL | Cleavage of triketide intermediate | Clostridium scatologenes | researchgate.net, d-nb.info |

Table 2: Microbial Genera Involved in this compound Metabolism

| Microbial Genus | Environment | Role in Pathway | Key Products | Reference(s) |

| Clostridium | Environmental, Gut | Phloroglucinol degradation | Acetate, Butyrate | d-nb.info, nih.gov |

| Eubacterium | Gut, Rumen | Phloroglucinol degradation (requires H₂ or formate) | Acetate, Butyrate | frontiersin.org, nih.gov, researchgate.net |

| Pelobacter | Environmental (anaerobic mud) | Phloroglucinol degradation | Acetate | epa.gov |

| Coprococcus | Rumen | Phloroglucinol degradation | Acetate | frontiersin.org |

| Flavonifractor | Human Gut | Flavonoid degradation to phloroglucinol | Phloroglucinol | researchgate.net, d-nb.info |

| Collinsella | Animal Respiratory Tract | Phloroglucinol degradation | Acetone (B3395972), Malonate semialdehyde | frtr.gov |

Modulation of Gut Microbial Composition and Function

The transformation of dietary compounds by gut microbiota is a critical factor in host health, and the pathways involving this compound are central to the metabolism of plant-derived polyphenols. This compound is produced from phloroglucinol through the action of the enzyme phloroglucinol reductase, a process observed in various gut bacteria. wikipedia.orgnih.gov This metabolic capability allows certain microbes to utilize abundant dietary polyphenols as a source of carbon and energy. nih.govnih.govasm.org

The anaerobic degradation of phloroglucinol is particularly important for the microbiota in the nutrient-limited distal gut. nih.gov This pathway is not merely for detoxification but enables fermentative energy metabolism for the bacteria involved. nih.gov Research has identified a specific gene cluster in bacteria like Clostridium scatologenes that facilitates the degradation of phloroglucinol. nih.govasm.org This cluster encodes for enzymes that convert phloroglucinol, via this compound, into short-chain fatty acids (SCFAs) such as acetate and butyrate. nih.govasm.org These SCFAs are crucial mediators of gut health, providing an energy source for colonocytes and helping to maintain a healthy gut environment. nih.govmdpi.com

The table below summarizes key gut bacteria involved in metabolic pathways related to this compound.

| Bacterial Genus/Species | Metabolic Function Related to this compound | Source(s) |

| Clostridium scatologenes | Degrades phloroglucinol to this compound and subsequently to SCFAs. nih.govnih.govasm.org | nih.gov, nih.gov, asm.org |

| Eubacterium oxidoreducens | Reduces phloroglucinol to this compound using phloroglucinol reductase. wikipedia.orgcambridge.orgunesp.br | cambridge.org, wikipedia.org, unesp.br |